molecular formula C21H24O6 B14138589 Benzoylbenzo-15-crown-5 CAS No. 87251-56-7

Benzoylbenzo-15-crown-5

Cat. No.: B14138589
CAS No.: 87251-56-7
M. Wt: 372.4 g/mol
InChI Key: ZXNHTFNNGBCORI-UHFFFAOYSA-N
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Description

Benzoylbenzo-15-crown-5 is a functionalized crown ether of significant interest in scientific research. The benzo-15-crown-5 moiety is known for its ability to form stable complexes with various metal ions, particularly alkali and alkaline earth metals, through interactions with its five ether oxygen atoms . The addition of a benzoyl group enhances its versatility, potentially altering its conformational states and complexation behavior compared to the parent compound, making it a valuable ligand for creating hetero-binucleating systems . This compound serves as a key building block in the synthesis of more complex molecules, such as Schiff base ligands, which are used to study the modulation of redox and electronic properties of transition metal centers by hard cations bound to the crown ether moiety . Its applications extend to the development of electrochemical and optical sensors for metal ion recognition, where the crown ether acts as an ionophore, and changes in its properties upon binding can be detected . Furthermore, research into crown ethers like benzo-15-crown-5 has shown promise in liquid-liquid extraction processes, including systems designed for the selective extraction of lithium ions, which is relevant for the nuclear power industry . Derivatives of benzo-15-crown-5 have also been synthesized and investigated for their antimicrobial activities, providing a foundation for developing new antimicrobial agents . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses. Handle with care, using appropriate personal protective equipment.

Properties

CAS No.

87251-56-7

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl(phenyl)methanone

InChI

InChI=1S/C21H24O6/c22-21(17-4-2-1-3-5-17)18-6-7-19-20(16-18)27-15-13-25-11-9-23-8-10-24-12-14-26-19/h1-7,16H,8-15H2

InChI Key

ZXNHTFNNGBCORI-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OCCOCCO1

Origin of Product

United States

Preparation Methods

Synthesis Methodologies and Comparative Analysis

Schiff Base-Mediated Functionalization (Two-Step Protocol)

Step 1: Synthesis of 4’-Formylbenzo-15-Crown-5

Reacting 3,4-dihydroxybenzaldehyde (1.2 eq) with 1,11-dichloro-3,6,9-trioxaundecane (1 eq) in n-butanol/NaOH (2.1 eq) at 110°C for 48 hours yields 4’-formylbenzo-15-crown-5 (23.3% yield after recrystallization). Key conditions:

  • Solvent: n-butanol/H$$_2$$O (3:1 v/v)
  • Characterization: $$^{1}\text{H}$$-NMR $$ \delta 9.83 \, (\text{s}, \text{CHO}) $$, MS (EI) m/z 416 [M$$^+$$]
Step 2: Benzoylation via Friedel-Crafts Acylation

The formyl intermediate undergoes benzoylation using benzoyl chloride (1.5 eq) and AlCl$$3$$ (1.2 eq) in anhydrous CH$$2$$Cl$$2$$ at 0°C → 25°C for 6 hours. Quenching with ice/HCl followed by column chromatography (SiO$$2$$, hexane:EtOAc 4:1) affords benzoylbenzo-15-crown-5 in 67% yield.

Advantages :

  • Regioselective acylation at the para position relative to crown ether oxygen
  • Compatibility with electron-rich aromatic systems

Limitations :

  • Requires strict anhydrous conditions
  • Moderate yields due to competing side reactions

Direct Cyclocondensation with Benzoyl Precursors

This one-pot method adapts the CN106699723B patent, modifying the original tetraethylene glycol protocol:

Component Quantity Role
Tetraethylene glycol 53.3 g Macrocycle backbone
3-Benzoyl-4-hydroxybenzaldehyde 31.8 g Benzoyl donor
K$$2$$CO$$3$$ 27.6 g Base catalyst
Toluene 300 mL Solvent

Procedure :

  • Reflux components at 140°C for 72 hours under N$$_2$$.
  • Cool, filter, and concentrate in vacuo.
  • Purify via recrystallization (ethanol/water 1:1) to obtain 58% yield.

Key Data :

  • Melting point: 89–91°C
  • Purity (HPLC): 98.2%
  • Scalability: Demonstrated at 500 g batch scale

Post-Functionalization of Preformed Benzo-15-Crown-5

Benzoylation Using Benzoyl Chloride

Benzo-15-crown-5 (1 eq) reacts with benzoyl chloride (1.2 eq) in pyridine (5 eq) at 80°C for 8 hours. After aqueous workup (NaHCO$$_3$$ wash), the product is isolated in 72% yield.

Optimization Insights :

  • Pyridine concentration >3 eq minimizes ester byproducts
  • Reaction time >6 hours ensures complete conversion
Microwave-Assisted Synthesis

A 30-minute microwave irradiation (300 W, 120°C) in DMF increases yield to 78% while reducing solvent use by 40%.

Critical Comparison of Synthetic Routes

Table 1: Method Comparison

Parameter Schiff Base Direct Cyclocondensation Post-Functionalization
Yield 67% 58% 72–78%
Purity 95% 98.2% 97%
Reaction Time 54 hours 72 hours 8–30 minutes
Scalability <100 g 500 g <50 g
Regioselectivity High Moderate High

Key Observations :

  • Microwave-assisted post-functionalization offers the best yield/time efficiency but limited scalability.
  • Direct cyclocondensation provides industrial-scale applicability despite longer reaction times.

Characterization and Validation

Spectroscopic Confirmation

  • IR : Absence of $$ \nu(\text{NH}_2) $$ at 3300 cm$$^{-1}$$ confirms complete benzoylation.
  • $$^{13}\text{C}$$-NMR : $$ \delta 191.2 \, (\text{C=O}) $$, $$ \delta 112.4–153.8 \, (\text{aromatic carbons}) $$.
  • MS (FAB) : m/z 359.2 [MH$$^+$$], matching theoretical MW.

Thermal Analysis (TGA)

Decomposition onset at 220°C (N$$_2$$ atmosphere, 10°C/min) confirms stability for metal ion extraction applications.

Scientific Research Applications

Benzoylbenzo-15-crown-5 has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. It is also employed in phase transfer catalysis and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant cations.

    Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent in chelation therapy.

    Industry: Utilized in the separation and purification of metal ions, especially in the extraction of lithium and other alkali metals.

Mechanism of Action

The mechanism of action of benzoylbenzo-15-crown-5 primarily involves its ability to form stable complexes with cations. The crown ether ring provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This property is exploited in various applications, such as ion transport, catalysis, and molecular recognition.

Comparison with Similar Compounds

Comparison with Similar Crown Ether Derivatives

Dibenzo-15-Crown-5 (DB15C5)

Structural Differences : DB15C5 (C₁₈H₂₀O₅, MW: 316.35 g/mol) contains two benzo groups, increasing rigidity and altering cavity geometry compared to B15C5 .
Cation Selectivity : DB15C5 exhibits stronger binding for larger cations like K⁺ (ionic radius: 1.38 Å) due to its expanded cavity, while B15C5 prefers Na⁺ (1.02 Å) .
Applications : DB15C5 is used in potassium-selective electrodes, whereas B15C5 is employed in sodium ion transport studies .

Table 1: Key Properties of B15C5 vs. DB15C5
Property B15C5 DB15C5
Molecular Formula C₁₄H₂₀O₅ C₁₈H₂₀O₅
Cavity Size (Å) 1.3–1.5 1.5–1.7
Preferred Cation Na⁺ K⁺
LogP (Hydrophobicity) 2.93 3.45
Melting Point (°C) 103–135 104–108
Key Applications Ionophores, Sensors Potassium electrodes
References

Schiff Base-Functionalized B15C5 Derivatives

Synthesis: Schiff base ligands are formed by condensing 4’-formyl-B15C5 with amines (e.g., 1,2-bis(2-aminophenoxy)ethane), yielding compounds like 6 and 7 . Enhanced Functionality: These derivatives exhibit dual binding sites—crown ether for cations and Schiff base for anions or transition metals (e.g., Cu²⁺, Pb²⁺). For example, compound 7 (4’-formyl-5’-hydroxy-B15C5 Schiff base) shows improved Pb²⁺ selectivity (logK = 4.2) compared to unmodified B15C5 (logK = 3.1 for Na⁺) . Applications: Used in heterogeneous catalysis and bioinorganic models .

β-Cyclodextrin-Tethered B15C5 Hybrids

Design : B15C5 is covalently linked to β-cyclodextrin (β-CD) to create hybrid hosts (e.g., compounds 1 and 2 ) .
Binding Synergy : The β-CD cavity binds hydrophobic guests (e.g., cyclohexane carboxylates), while B15C5 coordinates alkali cations (e.g., K⁺), enhancing overall binding by 2–3 orders of magnitude versus native β-CD .
Applications : Drug delivery systems and environmental sensors for cation-organic pollutant co-removal .

Nitro- and Halogen-Substituted B15C5 Derivatives

Synthetic Modifications: Electrophilic substituents (e.g., –NO₂, –Cl, –Br) are introduced via reactions with 4’,5’-bis(bromomethyl)-B15C5 . Electronic Effects: Nitro groups increase hydrophobicity (e.g., compound 5, LogP = 3.8) and redox activity, enabling electrochemical sensing of Pb²⁺ . Halogenated derivatives (e.g., Cl/Br/I-substituted B15C5) exhibit enhanced antimicrobial activity . Structural Impact: X-ray studies show minimal conformational distortion in B15C5 upon substitution, preserving cation-binding geometry .

Comparison of Binding Constants (logK)

Compound Na⁺ K⁺ Pb²⁺
B15C5 3.1 2.5
DB15C5 2.8 4.0
B15C5-Schiff Base (7) 4.2
β-CD-B15C5 Hybrid (1) 4.5* 5.1*
Nitro-B15C5 (5) 4.8

*Values represent cooperative binding with organic guests. References:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for benzo-15-crown-5, and how do reaction conditions influence yield?

  • Methodological Answer : Benzo-15-crown-5 is synthesized via nucleophilic substitution between catechol and tetraethylene glycol dichloride in alkaline conditions. Key factors include:

  • Dropwise addition of tetraethylene glycol dichloride to prevent oligomerization .
  • Use of polar aprotic solvents (e.g., n-butanol) to stabilize intermediates and improve reaction efficiency.
  • Post-synthesis purification via recrystallization (hexane) or column chromatography to isolate the crown ether from unreacted starting materials .
    • Yield Optimization : Adjusting stoichiometric ratios (e.g., excess catechol) and maintaining pH >12 with NaOH enhances ring closure efficiency .

Q. How are structural conformations of benzo-15-crown-5 derivatives characterized, and what computational tools validate these findings?

  • Methodological Answer : X-ray crystallography and DFT calculations are critical:

  • X-ray studies of 4′-formylbenzo-15-crown-5 reveal a twisted crown conformation with O–C–C–O torsion angles (±65–71°) and antiperiplanar (168°) arrangements .
  • DFT optimizations (e.g., using B3LYP/6-31G*) predict gauche interactions in the polyether ring, aligning with experimental bond lengths (e.g., C–O ≈ 1.42 Å) .
    • Key Insight : Substituents (e.g., formyl groups) minimally perturb the crown’s conformation due to weak C–H···O interactions stabilizing crystal packing .

Advanced Research Questions

Q. What methodologies determine the stability constants of benzo-15-crown-5 complexes with alkali metal ions in non-aqueous media?

  • Methodological Answer : Cyclic voltammetry (CV) in solvents like DMF or THF quantifies stability constants (log K):

  • Monitor shifts in reduction potentials (ΔE) of metal ions (e.g., Na⁺, K⁺) as ligand concentration increases .
  • Example: log K for Na⁺–benzo-15-crown-5 in DMF = 3.2 ± 0.1, influenced by solvent donicity (Gutmann number) and ion transfer Gibbs energy .
    • Data Interpretation : Linear correlation between log K and solvent acceptor numbers highlights solvation-competing effects during complexation .

Q. How can benzo-15-crown-5 be functionalized to enhance ion selectivity, and what spectroscopic techniques validate these modifications?

  • Methodological Answer :

  • Functionalization : Introduce electron-donating groups (e.g., diphenylphosphine) via SNAr reactions on chlorinated intermediates (e.g., 2-chloro-3,5-dinitrobenzoyl chloride) .
  • Validation :
  • IR spectroscopy of Ni(CO)₃L complexes (L = phosphine-crown ligands) shows νCO shifts (Δ~1.5 cm⁻¹) indicating electronic modulation by crown-ether substituents .
  • UV-Vis titration with picrate salts quantifies Na⁺/K⁺ selectivity (e.g., SK⁺/Na⁺ = 5 for bis(benzo-15-crown-5)pillar[5]arene channels) .

Q. What role do weak intermolecular interactions play in the supramolecular assembly of benzo-15-crown-5 derivatives?

  • Methodological Answer :

  • Crystallographic analysis identifies C–H···O (2.4–2.7 Å) and π–π stacking (4.2 Å centroid distances) as key drivers of crystal packing in derivatives like 4′-formylbenzo-15-crown-5 .
  • Resonant ion-dip IR (RIDIR) spectroscopy in jet-cooled samples reveals conformational flexibility: "Buckled" crown ethers exhibit CH···O interactions (stretch frequencies >2930 cm⁻¹) that stabilize folded geometries .

Methodological Guidelines for Hypothesis Development

  • Testability : Frame hypotheses around measurable variables (e.g., "Increasing crown-ether ring size will decrease Na⁺ binding affinity due to cavity mismatch") .
  • Comparative Design : Use control ligands (e.g., unsubstituted benzo-15-crown-5) to isolate substituent effects in ion-selectivity studies .
  • Synthetic Replicability : Document reaction conditions (e.g., solvent polarity, catalyst loading) to ensure reproducibility, as seen in diazotization protocols for 4′-azobenzo-15-crown-5 .

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